methyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Description
Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C19H19N5O4 and its molecular weight is 381.392. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis and Reactivity: Studies have explored the synthesis and reactivity of imidazole derivatives, highlighting the methods for preparing imidazole derivatives with specific functional groups that exhibit unique reactive properties. These compounds, including similar structures to the compound of interest, have been prepared via solvent-free synthesis pathways. Their reactivity has been analyzed through spectroscopic characterization and computational studies to understand their local reactivity properties based on molecular orbital theory, molecular electrostatic potential, and Fukui functions (Hossain et al., 2018).
Application in Catalysis
- Catalysis: Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), have been identified as efficient catalysts in transesterification between esters and alcohols. Research indicates that these compounds, by virtue of their structure and reactivity, can mediate acylation of alcohols with vinyl acetate at room temperature with low catalyst loadings, showcasing their potential in synthetic organic chemistry (Grasa et al., 2002).
Advanced Glycation End-Products
- Study on Methylglyoxal: The compound has relevance in studies investigating methylglyoxal (MG), a reactive alpha-oxoaldehyde that forms advanced glycation end-products (AGEs). MG modifies arginine and lysine residues in proteins, contributing to complications in diabetes and some neurodegenerative diseases. Research into compounds capable of reacting with or modifying MG could provide insights into mitigating these complications (Nemet et al., 2006).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Properties: Research into imidazole derivatives has also touched upon their antimicrobial and antioxidant properties. Synthesis of various imidazole-related compounds and their evaluation against a range of bacterial strains have been reported, highlighting the potential of these compounds in developing new antimicrobial agents. Additionally, their antioxidant activity has been assessed, indicating their potential utility in pharmaceutical applications (Sharma et al., 2004).
Properties
IUPAC Name |
methyl 2-[4,7-dimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-11-6-5-7-13(8-11)24-12(2)9-22-15-16(20-18(22)24)21(3)19(27)23(17(15)26)10-14(25)28-4/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGPXLMWAVFUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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